molecular formula C19H22N2O6 B4877697 dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Numéro de catalogue B4877697
Poids moléculaire: 374.4 g/mol
Clé InChI: SVVCRNKJVMHPSI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, commonly known as NB001, is a chemical compound that belongs to the class of pyridine carboxylates. It is a potent and selective inhibitor of the nicotinic acetylcholine receptor (nAChR) that has shown promising results in scientific research applications.

Mécanisme D'action

NB001 acts as a competitive inhibitor of the dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate by binding to the receptor's orthosteric site and preventing the binding of acetylcholine. This leads to a decrease in the receptor's activity, which in turn modulates the release of various neurotransmitters such as dopamine, serotonin, and glutamate. The modulation of these neurotransmitters has been implicated in the therapeutic effects of NB001 in various neurological disorders.
Biochemical and Physiological Effects
NB001 has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, NB001 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of NB001 is its high selectivity for the dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, which makes it a useful tool for studying the role of the receptor in various physiological and pathological processes. Additionally, NB001 has shown good bioavailability and pharmacokinetic properties, which make it a promising candidate for development as a therapeutic agent. However, one of the limitations of NB001 is its relatively low potency compared to other dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate inhibitors, which may limit its usefulness in certain experimental settings.

Orientations Futures

There are several future directions for the study of NB001. One potential application is in the development of novel therapeutics for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, NB001 may have potential applications in the treatment of addiction and pain, as the dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been implicated in these processes as well. Further research is needed to fully understand the mechanisms of action of NB001 and its potential therapeutic applications.

Applications De Recherche Scientifique

NB001 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to be a potent and selective inhibitor of the dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, which is involved in various physiological processes such as learning, memory, and attention. Dysregulation of the dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been implicated in the pathogenesis of various neurological disorders, and NB001 has shown promising results in preclinical studies as a potential therapeutic agent.

Propriétés

IUPAC Name

dimethyl 1-butyl-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6/c1-4-5-9-20-11-15(18(22)26-2)17(16(12-20)19(23)27-3)13-7-6-8-14(10-13)21(24)25/h6-8,10-12,17H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVCRNKJVMHPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 2
Reactant of Route 2
dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 3
Reactant of Route 3
dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 4
Reactant of Route 4
dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 5
Reactant of Route 5
dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 6
dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.